molecular formula C17H18BrN3 B11941735 N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide CAS No. 853344-28-2

N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide

Cat. No.: B11941735
CAS No.: 853344-28-2
M. Wt: 344.2 g/mol
InChI Key: GIEZIKGJUCXKRV-UHFFFAOYSA-N
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Description

N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide is a chemical compound with the molecular formula C17H18BrN3 It is a derivative of quinazoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide typically involves the reaction of 2-phenyl-4-quinazolinamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Isopropyl-2-phenyl-4-quinazolinamine dihydrochloride
  • N-Isopropyl-2-(4-methoxyphenyl)-4-quinazolinamine hydrobromide
  • N-Isopropyl-2-(2-thienyl)-4-quinazolinamine hydrobromide

Uniqueness

N-Isopropyl-2-phenyl-4-quinazolinamine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

853344-28-2

Molecular Formula

C17H18BrN3

Molecular Weight

344.2 g/mol

IUPAC Name

2-phenyl-N-propan-2-ylquinazolin-4-amine;hydrobromide

InChI

InChI=1S/C17H17N3.BrH/c1-12(2)18-17-14-10-6-7-11-15(14)19-16(20-17)13-8-4-3-5-9-13;/h3-12H,1-2H3,(H,18,19,20);1H

InChI Key

GIEZIKGJUCXKRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Br

Origin of Product

United States

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